

# 16-Aminohexadecan-1-ol: Technical Guide to Structure, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 16-Aminohexadecan-1-ol

CAS No.: 50602-69-2

Cat. No.: B8564035

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## Executive Summary

**16-Aminohexadecan-1-ol** (CAS: 50602-69-2) is a bifunctional, long-chain aliphatic molecule featuring a primary amine (-NH<sub>2</sub>) at one terminus and a primary hydroxyl group (-OH) at the other, separated by a 16-carbon polymethylene spacer.<sup>[1][2]</sup> This specific architecture makes it a critical building block in surface chemistry (Self-Assembled Monolayers on silica/glass), lipid nanoparticle (LNP) engineering, and supramolecular synthesis.

Its amphiphilic nature and dual reactivity allow for orthogonal functionalization—the amine can be coupled to activated carboxylic acids or isothiocyanates, while the alcohol remains available for esterification or silylation. This guide details its physicochemical profile, a robust laboratory synthesis protocol, and its application in advanced materials.

## Part 1: Physicochemical Profile<sup>[3]</sup>

The molecule's high lipophilicity (LogP ~5.5) dictates its solubility profile and behavior in biological systems. It mimics the structure of sphingosine bases, making it relevant in ceramide analog development.

Property	Value	Context
IUPAC Name	16-Aminohexadecan-1-ol	Official nomenclature
CAS Number	50602-69-2	Unique Identifier
Molecular Formula	C <sub>16</sub> H <sub>35</sub> NO	-
Molecular Weight	257.46 g/mol	-
pKa (Amine)	~10.5	Typical for primary alkyl amines; protonated at physiological pH.
LogP	5.5 (Predicted)	Highly hydrophobic; requires organic solvents (THF, DCM, Ethanol).
Melting Point	-65–70 °C	Solid at room temperature; waxy consistency.
Solubility	Soluble: Ethanol, CHCl <sub>3</sub> , THF Insoluble: Water	Amphiphilic character dominates.

## Part 2: Synthesis Protocol (Gabriel Synthesis Route)

While reduction of 16-aminohexadecanoic acid is possible, the Gabriel Synthesis starting from 16-bromohexadecan-1-ol is preferred for high-purity applications. This method prevents the polymerization (N-alkylation) that often occurs during direct amination of alkyl halides.

### Reaction Logic

- Protection: The nucleophilic phthalimide anion attacks the alkyl bromide. The steric bulk of the phthalimide prevents over-alkylation (formation of secondary/tertiary amines).
- Deprotection: Hydrazinolysis cleaves the phthalimide group, releasing the primary amine.

### Diagram: Synthetic Pathway

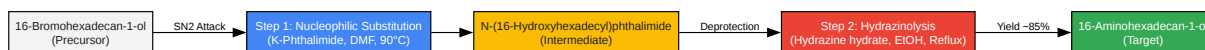


Fig 1: Gabriel Synthesis route ensuring primary amine selectivity.

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## Detailed Methodology

Reagents:

- 16-Bromohexadecan-1-ol (1.0 eq)
- Potassium Phthalimide (1.2 eq)
- Hydrazine Hydrate (3.0 eq)
- Solvents: DMF (Anhydrous), Ethanol, DCM.

Step 1: Phthalimide Substitution

- Dissolve 16-bromohexadecan-1-ol (e.g., 5.0 g) in anhydrous DMF (50 mL) under nitrogen atmosphere.
- Add Potassium Phthalimide (1.2 equivalents) in one portion.
- Heat the mixture to 90°C for 12 hours. The solution will turn cloudy as KBr precipitates.
- Workup: Cool to RT. Pour into ice water (300 mL). The intermediate (phthalimide derivative) will precipitate. Filter, wash with water, and dry under vacuum.
  - Checkpoint: Verify disappearance of alkyl bromide peak in NMR (approx. 3.4 ppm).

Step 2: Hydrazinolysis (Deprotection)

- Suspend the dried intermediate in Ethanol (100 mL).
- Add Hydrazine Hydrate (3.0 equivalents).

- Reflux the mixture for 4–6 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.
- Workup: Cool to RT. Acidify with 1M HCl to pH ~2 (solubilizes the amine, keeps phthalhydrazide solid). Filter off the solid phthalhydrazide.
- Basify the filtrate with 1M NaOH to pH >12 (precipitates the free amine).
- Extract with DCM (3 x 50 mL), dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane if necessary.

## Part 3: Applications & Mechanism[4][5]

### Surface Engineering (SAMs)

Unlike thiol-based SAMs (which bind gold), **16-aminohexadecan-1-ol** is used to functionalize silica, glass, or oxidized polymer surfaces.

- Mechanism: The alcohol end can be converted to a silane (using SiCl<sub>4</sub>) for covalent attachment, or the amine can react with surface-bound epoxides or activated esters.
- Orientation: The long C16 chain provides a highly ordered, crystalline-like packing (Van der Waals forces), creating a robust hydrophobic barrier or a spacer for displaying bio-active ligands.

### Lipid Nanoparticles (LNPs)

In drug delivery (mRNA vaccines, gene therapy), this molecule serves as a lipid anchor.

- Role: The amine headgroup can be protonated in the acidic endosome (pH ~5–6), facilitating endosomal escape via membrane disruption.
- Structure-Activity: The C16 chain inserts into the lipid bilayer, stabilizing the nanoparticle.

### Diagram: Surface Functionalization Logic

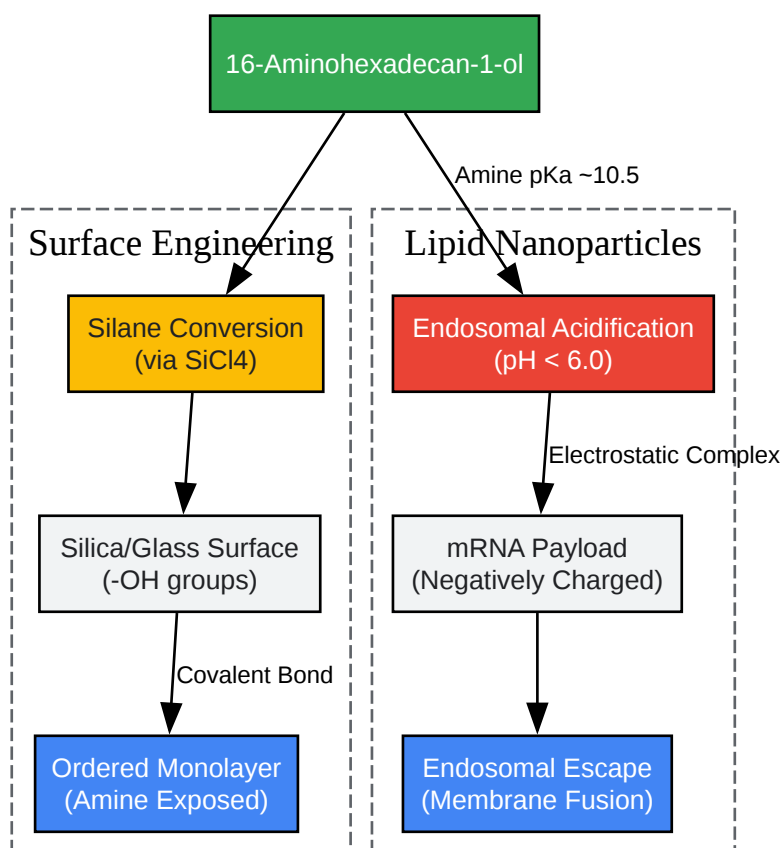


Fig 2: Dual utility in Surface Assembly (SAMs) and Drug Delivery (LNPs).

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## Part 4: Safety & Handling

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Long-term aquatic toxicity is possible due to the long alkyl chain.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO<sub>2</sub> (carbamate formation) and oxidation over time.
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13272233, **16-Aminohexadecan-1-ol**. Retrieved from [\[Link\]](#)

- Bain, C. D., et al. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. *Journal of the American Chemical Society*. [2][3][4] (Context: Comparative chain packing mechanics).
- Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. *Chemical Reviews*. [5] (Context: General principles of long-chain assembly).

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## Sources

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